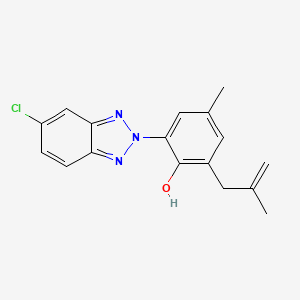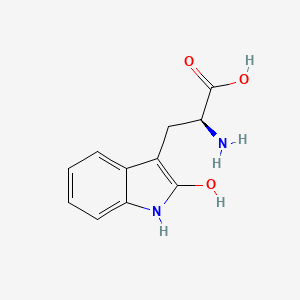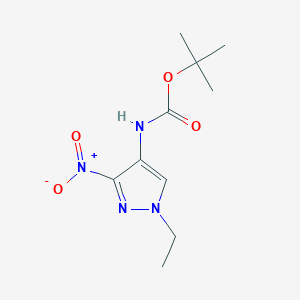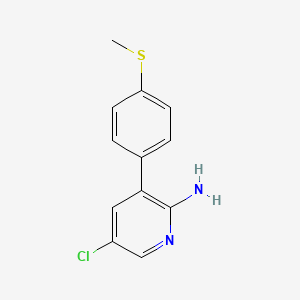
5-Chloro-3-(4-methylthiophenyl)-2-pyridinamine
Vue d'ensemble
Description
5-Chloro-3-(4-methylthiophenyl)-2-pyridinamine , also known by its chemical formula C₁₁H₉ClN₂S , belongs to the class of heterocyclic compounds. It features a thiophene ring substituted with a chlorine atom , a pyridine ring , and a methylthiophenyl group . Thiophenes are five-membered aromatic rings containing a sulfur atom, and they exhibit diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthetic procedure for this compound involves several steps. One key intermediate is l-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone (V), which reacts with another intermediate to yield the final compound (IV) . The synthesis of this compound is crucial for its subsequent use as a cyclooxygenase-2 (COX-2) selective inhibitor.
Applications De Recherche Scientifique
Activation and Reduction of Bonds
The research by Barrio, Esteruelas, and Oñate (2004) on the activation of C(sp2)−H bonds and the reduction of CE bonds with an osmium-hexahydride complex provides insights into the behavior of substrates like N-methylene-2-pyridinamine. This study contributes to understanding the chemical transformations and potential applications of compounds including pyridinamines in catalysis and organic synthesis (Barrio, Esteruelas, & Oñate, 2004).
Synthesis and Properties of Derivatives
In another study, Andreu, Malfant, Lacroix, and Cassoux (2000) focused on the synthesis and properties of new Tetrathiafulvalene-π-Spacer-Acceptor derivatives, where pyridine moieties were modified. This research provides valuable insights into the synthesis process and the properties of such derivatives, expanding the understanding of pyridine-based compounds (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Novel Dihydropyridine Analogs
Saddala and Pradeepkiran (2019) synthesized novel dihydropyridine analogs for biological evaluation. Their study showcases the potential of pyridinamine derivatives in pharmaceutical and medicinal chemistry, particularly in the context of antioxidants and calcium channel blockers (Saddala & Pradeepkiran, 2019).
Preparation of Heterocyclic Compounds
The research by Sayed, Hamed, Meligi, Boraie, and Shafik (2003) on the use of certain butanoic acids in the preparation of new heterocyclic compounds with expected biological activity indicates the role of pyridine derivatives in developing compounds with potential medicinal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Antioxidant Activities
Another study by Sudhana and Pradeepkiran (2019) focuses on the synthesis, characterization, and biological evaluation of dihydropyridine derivatives for antioxidant activities. This further emphasizes the importance of pyridinamine derivatives in pharmacological research (Sudhana & Pradeepkiran, 2019).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) worked on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Their findings contribute to the potential applications of pyridinamine derivatives in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
5-chloro-3-(4-methylsulfanylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-16-10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQXVYSGHBHGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235868 | |
| Record name | 5-Chloro-3-[4-(methylthio)phenyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217090-19-2 | |
| Record name | 5-Chloro-3-[4-(methylthio)phenyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217090-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-[4-(methylthio)phenyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)
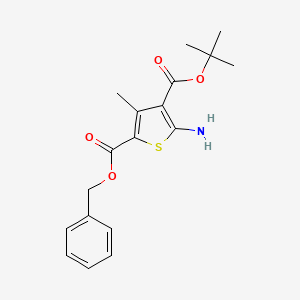
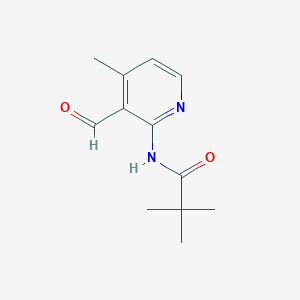
![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B3252393.png)
![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)

![3-(Methoxymethoxy)-4-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene-2-carbaldehyde](/img/structure/B3252413.png)
